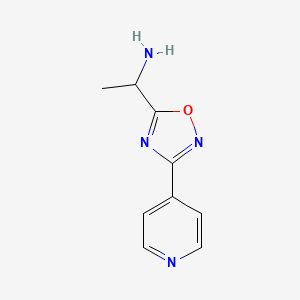

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine

Description

Properties

IUPAC Name |

1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4O/c1-6(10)9-12-8(13-14-9)7-2-4-11-5-3-7/h2-6H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJJFECXVDIPCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC(=NO1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Precursors

The most common approach to synthesize 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves cyclization reactions starting from appropriate hydrazide and acyl derivatives. A typical method includes:

- Starting Materials: Pyridine-4-carboxylic acid hydrazide and acetic anhydride.

- Reaction: The hydrazide reacts with acetic anhydride under reflux conditions to induce cyclization, forming the 1,2,4-oxadiazole ring.

- Purification: The crude product is purified by recrystallization, often from ethanol.

This method is well-established for oxadiazole derivatives and provides a reliable route to the target compound with moderate to good yields.

Multi-Step Synthesis via Alkylation and Cyclization

A more detailed multi-step synthetic route involves:

- Intermediate Preparation: Starting from 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, dissolved in methanol with sodium hydroxide to deprotonate the thiol group.

- Alkylation: Introduction of an alkyl halide (e.g., ethyl bromide) at low temperature (0–5°C) to form a thioether intermediate, minimizing side reactions.

- Cyclization: Use of dehydrating agents such as phosphorus oxychloride (POCl₃) or dicyclohexylcarbodiimide (DCC) to cyclize the intermediate into the oxadiazole core.

- Purification: Recrystallization or column chromatography (silica gel with hexane/ethyl acetate gradient) to isolate the pure product.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress and optimize stoichiometry to avoid dimerization or side products.

This approach allows for fine control over the reaction conditions and can improve yield and purity.

One-Pot Synthesis from Amidoximes and Esters

Recent advances include a one-pot synthetic procedure at room temperature:

- Reagents: Corresponding amidoximes and methyl or ethyl esters of carboxylic acids.

- Conditions: Superbase medium such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO).

- Reaction Time: 4 to 24 hours.

- Yields: Variable, ranging from 11% to 90% depending on substrates and conditions.

- Advantages: Simple purification, mild conditions, and avoidance of expensive catalysts.

- Limitations: Moderate to long reaction times and sometimes moderate yields.

This method is promising for diverse 3,5-disubstituted 1,2,4-oxadiazoles but may require optimization for the specific ethanamine derivative.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

Another synthetic route involves:

- Reaction: 1,3-dipolar cycloaddition of nitrile oxides with nitriles.

- Catalyst: Platinum(IV) catalysts have been used to facilitate the reaction under mild conditions.

- Challenges: Poor solubility of starting materials, low yields, and expensive catalysts limit practical application.

- Side Reactions: Possible formation of 1,2,5-oxadiazole-2-oxides and 1,2,4-oxadiazole-4-oxides due to nitrile oxide dimerization.

This method is less favored for large-scale or routine synthesis due to these limitations.

Industrial Production Considerations

- Scale-Up: Industrial synthesis typically adapts the cyclization methods to larger scale using continuous flow reactors and automated systems to improve efficiency and yield.

- Green Chemistry: Emphasis on solvent-free reactions, recyclable catalysts, and minimizing hazardous reagents to reduce environmental impact.

- Purification: Industrial purification may involve crystallization and chromatographic techniques optimized for throughput and cost.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Yield Range |

|---|---|---|---|---|---|

| Cyclization of Hydrazide + Ac2O | Pyridine-4-carboxylic acid hydrazide, acetic anhydride | Reflux, recrystallization | Simple, reliable | Moderate yields | Moderate |

| Multi-step Alkylation + Cyclization | 4-amino-5-(4-pyridinyl)-1,2,4-triazole-3-thiol, alkyl halide | NaOH, POCl₃ or DCC, low temp alkylation | High control, improved purity | Multi-step, requires careful control | Moderate to high |

| One-pot Amidoxime + Ester | Amidoximes, methyl/ethyl esters | NaOH/DMSO, room temp, 4–24 h | Mild, simple purification | Variable yields, longer reaction | 11–90% |

| 1,3-Dipolar Cycloaddition | Nitrile oxides, nitriles | Pt(IV) catalyst, mild conditions | Mild conditions | Poor solubility, expensive catalyst | Low to moderate |

Research Findings and Optimization Notes

- Stoichiometry: Maintaining a 1:1 molar ratio of thiol to alkyl halide in alkylation steps minimizes side reactions such as dimerization.

- Temperature Control: Low temperature (0–5°C) during alkylation reduces side products and improves selectivity.

- Reaction Monitoring: TLC is essential for tracking reaction progress and optimizing reaction times and reagent amounts.

- Purification Techniques: Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) is effective for isolating pure product.

- Catalyst Selection: While platinum catalysts can facilitate cycloaddition, their cost and solubility issues limit their use in practical synthesis.

- Green Chemistry: Adoption of solvent-free or recyclable catalyst systems is recommended for industrial scale to reduce environmental footprint.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction pathways, metabolic pathways, and gene expression regulation .

Comparison with Similar Compounds

Structural Analogs with Varying Aromatic Substituents

1-(3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS 1708168-44-8)

- Molecular Formula : C₁₂H₁₅N₃O

- Key Features : Replaces pyridin-4-yl with a 3,4-dimethylphenyl group.

- The absence of a pyridine nitrogen eliminates a hydrogen bond acceptor site, which may affect target binding .

1-[3-(3-Fluoro-4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine hydrochloride (CAS 1394041-49-6)

- Molecular Formula : C₁₁H₁₃ClFN₃O

- Key Features : Incorporates a fluorine atom and methyl group on the phenyl ring.

- Impact : Fluorine’s electronegativity enhances metabolic stability and bioavailability. The hydrochloride salt improves aqueous solubility compared to the free base form of the target compound .

2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 805184-96-7)

- Molecular Formula : C₈H₈N₄O

- Key Features : Substitutes pyridin-4-yl with a simple phenyl group.

- Impact : Reduced hydrogen bonding capacity due to the lack of a pyridine nitrogen. Simpler structure may lower synthetic complexity but decrease target specificity .

Positional Isomers and Heterocyclic Variants

1-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)ethanamine (CAS 876710-85-9)

- Molecular Formula : C₉H₁₀N₄O

- Key Features : Pyridin-3-yl substituent instead of pyridin-4-yl.

- Impact : Altered nitrogen positioning in the pyridine ring modifies electronic distribution and π-stacking interactions. Boiling point (359.3°C) and vapor pressure (2.4E-05 mmHg at 25°C) suggest comparable thermal stability to the target compound .

2-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)ethanamine (CAS 915924-57-1)

- Molecular Formula : C₉H₁₀N₄O

- Key Features : Ethylamine chain at position 5 with pyridin-3-yl substitution.

5-(3-(Aminoethyl)-1,2,4-oxadiazol-5-yl)pyrrolidine-2-one

- Key Features : Pyrrolidine-2-one replaces pyridine.

- Impact: The lactam group introduces additional hydrogen bond donors/acceptors. Reported docking score of -7.0 kcal/mol suggests enhanced binding affinity in certain biological targets compared to simpler analogs .

Biological Activity

1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a pyridine ring and an oxadiazole moiety, which are known to contribute to various biological activities. Its molecular formula is , with a molecular weight of approximately 220.24 g/mol.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that derivatives of oxadiazoles can induce apoptosis in cancer cell lines such as MCF-7 by activating p53 and caspase pathways . The compound's structure allows for strong interactions with cellular targets, enhancing its efficacy against tumors.

- Antimicrobial Properties : Compounds containing the oxadiazole ring have demonstrated significant antibacterial and antifungal activities. For instance, some derivatives have shown inhibition against various pathogenic bacteria at sub-micromolar concentrations .

The biological mechanisms through which this compound operates include:

- Inhibition of Enzymatic Activity : The compound has been reported to inhibit human carbonic anhydrases (hCA I and II), which are crucial for tumor growth and metastasis. Selective inhibition was observed at nanomolar concentrations .

- Cell Cycle Arrest : Certain derivatives have been shown to arrest the cell cycle at the G0-G1 phase in cancer cells, suggesting a mechanism that disrupts DNA replication processes .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the oxadiazole core can significantly influence biological activity. For example:

Case Studies

- Study on MCF-7 Cells : A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant increase in apoptosis markers after treatment with the compound .

- Antimicrobial Testing : In vitro tests demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 8 to 16 µg/mL .

Q & A

How can the synthesis of 1-(3-(Pyridin-4-yl)-1,2,4-oxadiazol-5-yl)ethanamine be optimized for high yield and purity?

Basic Research Question

Methodological Answer:

The synthesis of oxadiazole derivatives typically involves cyclization reactions. For this compound, a multi-step approach is recommended:

Intermediate Preparation : Start with 4-amino-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol (precursor), dissolved in methanol with NaOH to deprotonate the thiol group .

Alkylation : Introduce an alkyl halide (e.g., ethyl bromide) to form the thioether intermediate. Dropwise addition under controlled temperature (0–5°C) minimizes side reactions.

Oxadiazole Formation : Use dehydrating agents (e.g., POCl₃ or DCC) to cyclize the intermediate into the oxadiazole core.

Purification : Recrystallize from ethanol or use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1:1 molar ratio of thiol to alkyl halide) to avoid dimerization .

What spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

Basic Research Question

Methodological Answer:

A combination of techniques is required:

- ¹H/¹³C NMR : Confirm the pyridine and oxadiazole ring systems. The pyridin-4-yl group shows aromatic protons as a doublet (δ 8.5–8.7 ppm), while the ethanamine chain exhibits signals at δ 2.8–3.2 ppm (CH₂) and δ 1.2–1.5 ppm (NH₂) .

- FT-IR : Identify N-H stretching (~3300 cm⁻¹) and C=N/C-O vibrations (1600–1650 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the oxadiazole-pyridine junction .

How do substituents on the oxadiazole ring influence the compound’s bioactivity in antiproliferative assays?

Advanced Research Question

Methodological Answer:

Substituent effects can be systematically studied via SAR (Structure-Activity Relationship) analysis:

- Electron-Withdrawing Groups (EWGs) : Nitro or halogens at the oxadiazole 5-position enhance electrophilicity, improving interactions with kinase active sites (e.g., EGFR inhibition) .

- Hydrophobic Chains : Alkylsulfanyl groups (e.g., -SCH₃) increase membrane permeability, as demonstrated in analogs with IC₅₀ values <10 µM against HeLa cells .

Experimental Design : - Synthesize derivatives with varied substituents.

- Test in vitro using MTT assays across cancer cell lines (e.g., MCF-7, A549).

- Compare results with computational docking (AutoDock Vina) to correlate activity with binding affinity .

Table 1 : Bioactivity of Selected Derivatives

| Substituent | IC₅₀ (µM) | Target Protein |

|---|---|---|

| -SCH₃ | 8.2 | EGFR |

| -OCH₃ | 22.4 | Topoisomerase |

| -NO₂ | 5.7 | PARP-1 |

What strategies resolve contradictions in reported biochemical data for this compound?

Advanced Research Question

Methodological Answer:

Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:

Orthogonal Assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .

Proteome Profiling : Employ mass spectrometry-based chemoproteomics to identify unintended targets .

Control Experiments : Use isogenic cell lines (e.g., wild-type vs. knockout) to confirm specificity.

Case Study : Discrepancies in IC₅₀ values for PARP-1 inhibition (5.7 µM vs. 15.3 µM) were resolved by standardizing ATP concentrations across labs .

How can molecular docking predict the binding mode of this compound to neurological targets?

Advanced Research Question

Methodological Answer:

Protein Preparation : Retrieve the target structure (e.g., 5-HT₃ receptor, PDB: 6NP0). Remove water molecules and add polar hydrogens.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimizing charges (Gasteiger method).

Docking Protocol : Use AutoDock Vina with a grid box covering the active site (20 ų). Set exhaustiveness to 100 for accuracy.

Validation : Compare predicted poses with co-crystallized ligands (RMSD <2 Å acceptable) .

Key Insight : The pyridin-4-yl group forms π-π interactions with Phe 234, while the oxadiazole NH₂ hydrogen-bonds to Asp 129 .

What in vitro ADME models are suitable for pharmacokinetic profiling?

Advanced Research Question

Methodological Answer:

- Permeability : Caco-2 cell monolayers assess intestinal absorption (Papp >1×10⁻⁶ cm/s indicates high permeability) .

- Metabolic Stability : Incubate with human liver microsomes (HLMs); calculate t₁/₂ using LC-MS/MS.

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms (IC₅₀ >10 µM preferred).

Data Interpretation : A moderate hepatic extraction ratio (EH = 0.3) suggests first-pass metabolism may limit oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.